ethyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate
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Overview
Description
Ethyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol, under reflux conditions. The intermediate product undergoes cyclization to form the benzoxazine ring, followed by esterification to yield the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis. Purification steps, including crystallization and chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The benzoxazine ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic reagents like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzoxazine ring, leading to a diverse array of derivatives.
Scientific Research Applications
Ethyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: The compound is investigated for its use in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of ethyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate involves its interaction with specific molecular targets. The benzoxazine ring can interact with enzymes or receptors, modulating their activity. The ester group may also play a role in the compound’s bioavailability and distribution within biological systems. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Ethyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate can be compared with other benzoxazine derivatives, such as:
Ethyl 6-methoxy-3-methylindole-2-carboxylate: Similar in structure but with an indole ring instead of a benzoxazine ring.
4-hydroxy-2-quinolones: These compounds share some structural similarities but differ in their biological activities and applications.
2,3-dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one: Another heterocyclic compound with distinct chemical properties and uses.
Properties
IUPAC Name |
ethyl 4-methyl-3-oxo-1,4-benzoxazine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-3-16-12(15)8-4-5-10-9(6-8)13(2)11(14)7-17-10/h4-6H,3,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBQJBPHLKWTBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)OCC(=O)N2C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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